benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate
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Overview
Description
Benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate is a chemical compound with the molecular formula C19H22N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a carbamate group, and a benzyloxycarbonyl-protected amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate typically involves the reaction of benzyl chloroformate with N-(2-aminopropyl)carbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl protecting group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Deprotected amine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amine moiety, which can then interact with its target. This process is often used in prodrug design to improve the bioavailability and stability of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(2-{[(benzyloxy)carbonyl]amino}cyclopropyl)carbamate
- Benzyl N-(2-{[(benzyloxy)carbonyl]amino}ethyl)carbamate
Uniqueness
Benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds
Properties
CAS No. |
1629403-03-7 |
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Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
benzyl N-[1-(phenylmethoxycarbonylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C19H22N2O4/c1-15(21-19(23)25-14-17-10-6-3-7-11-17)12-20-18(22)24-13-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
PZLXYNLCMCCEMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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